molecular formula C8H10BrNO B3210108 3-Bromo-2-ethoxy-4-methylpyridine CAS No. 1060812-96-5

3-Bromo-2-ethoxy-4-methylpyridine

Cat. No.: B3210108
CAS No.: 1060812-96-5
M. Wt: 216.07 g/mol
InChI Key: CEEQVMXHSSBLEG-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-4-methylpyridine: is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, an ethoxy group at the second position, and a methyl group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-4-methylpyridine can be achieved through several methods. One common method involves the bromination of 2-ethoxy-4-methylpyridine. The reaction typically uses bromine as the brominating agent in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-ethoxy-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-2-ethoxy-4-methylpyridine is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules through substitution and coupling reactions .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a versatile intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-4-methylpyridine in chemical reactions involves the reactivity of the bromine atom and the ethoxy group. The bromine atom can undergo substitution reactions, while the ethoxy group can participate in various transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-ethoxy-4-methylpyridine is unique due to the combination of the bromine atom, ethoxy group, and methyl group on the pyridine ring. This combination provides distinct reactivity and versatility in chemical synthesis compared to its similar compounds .

Properties

IUPAC Name

3-bromo-2-ethoxy-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-3-11-8-7(9)6(2)4-5-10-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEQVMXHSSBLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299818
Record name 3-Bromo-2-ethoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060812-96-5
Record name 3-Bromo-2-ethoxy-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060812-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-ethoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-bromo-2-chloro-4-methylpyridine obtained in Preparation Example 37(1) (1 g) was added to a mixed solvent of ethanol (2 mL) and DMF (5.6 mL). Sodium hydride (60% oil dispersion, 58 mg) was added to the solution, and the mixture was stirred at 100° C. for five hours. The reaction mixture was partitioned by adding ethyl acetate and water. The organic layer was dried over anhydrous magnesium sulfate. The desiccant was removed by filtration, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 5% to 30%) to give the title compound (40% solution in n-heptane, 250 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.6 mL
Type
solvent
Reaction Step Two
Quantity
58 mg
Type
reactant
Reaction Step Three
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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